

# 1-Hydroxy-9H-thioxanthen-9-one: Structural Architecture, Synthesis, and Functional Applications

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## Compound of Interest

Compound Name: 1-Hydroxy-9H-thioxanthen-9-one

CAS No.: 84682-31-5

Cat. No.: B3057743

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## Executive Summary

**1-Hydroxy-9H-thioxanthen-9-one** (CAS: 84682-31-5), often referred to as 1-hydroxythioxanthone, is a tricyclic heteroaromatic ketone characterized by a sulfur bridge and a carbonyl group within a central ring, flanked by fused benzene rings.[1] Distinguished by a hydroxyl group at the C1 position, this compound exhibits unique physicochemical properties driven by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This structural feature significantly influences its spectroscopic signature, chemical stability, and utility as both a Type II photoinitiator and a pharmacophore in medicinal chemistry.

## Molecular Architecture & Electronic Properties[2]

The defining feature of 1-hydroxythioxanthone is the proximity of the hydroxyl donor to the carbonyl acceptor. Unlike its isomers (e.g., 2- or 3-hydroxythioxanthone), the 1-hydroxy derivative forms a stable six-membered chelate ring.

## Structural Specifications

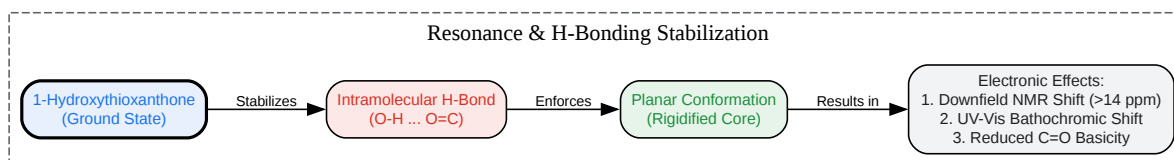
- IUPAC Name: **1-hydroxy-9H-thioxanthen-9-one**
- Molecular Formula:  $C_{13}H_8O_2S$  [2]
- Molecular Weight: 228.27 g/mol [3]
- Key Structural Motif: Intramolecular Hydrogen Bond (O-H...O=C)

## Electronic Resonance & H-Bonding

The intramolecular hydrogen bond locks the molecule into a planar conformation, enhancing  $\pi$ -electron delocalization. This results in:

- **Reduced Carbonyl Reactivity:** The electrophilicity of the carbonyl carbon is diminished, making it less susceptible to nucleophilic attack compared to non-chelated thioxanthenes.
- **Bathochromic Shift:** The resonance-assisted hydrogen bonding (RAHB) shifts the UV-Vis absorption maximum to longer wavelengths (red-shift) and contributes to a large Stokes shift in fluorescence.
- **NMR Deshielding:** The hydroxyl proton experiences significant deshielding, typically appearing downfield (>12 ppm) in

H-NMR spectra.



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Figure 1: Structural consequences of the intramolecular hydrogen bond in 1-hydroxythioxanthone.

## Physicochemical Profile

The following data summarizes the key physical constants and spectral characteristics derived from experimental characterization.

Property	Value / Description	Note
Physical State	Solid, crystalline needles	Often green or yellow-green
Melting Point	250 – 251 °C	High MP due to crystal packing efficiency
UV-Vis Absorption	= 204, 253, 270, 405 nm	405 nm band enables visible light activation
H NMR (OH)	~14.0 - 15.0 ppm (s, 1H)	Characteristic of strong intramolecular H-bond
Solubility	Low in water; Soluble in CHCl <sub>3</sub> , DMSO, DMF	Soluble in Supercritical CO <sub>2</sub>
pKa	> 8.0 (Estimated)	Acidity reduced by H-bond stabilization

## Synthesis & Manufacturing Protocols

The synthesis of 1-hydroxythioxanthone requires careful regiocontrol to ensure the hydroxyl group is positioned at C1. The most robust method involves the condensation of thiosalicylic acid with phenol.

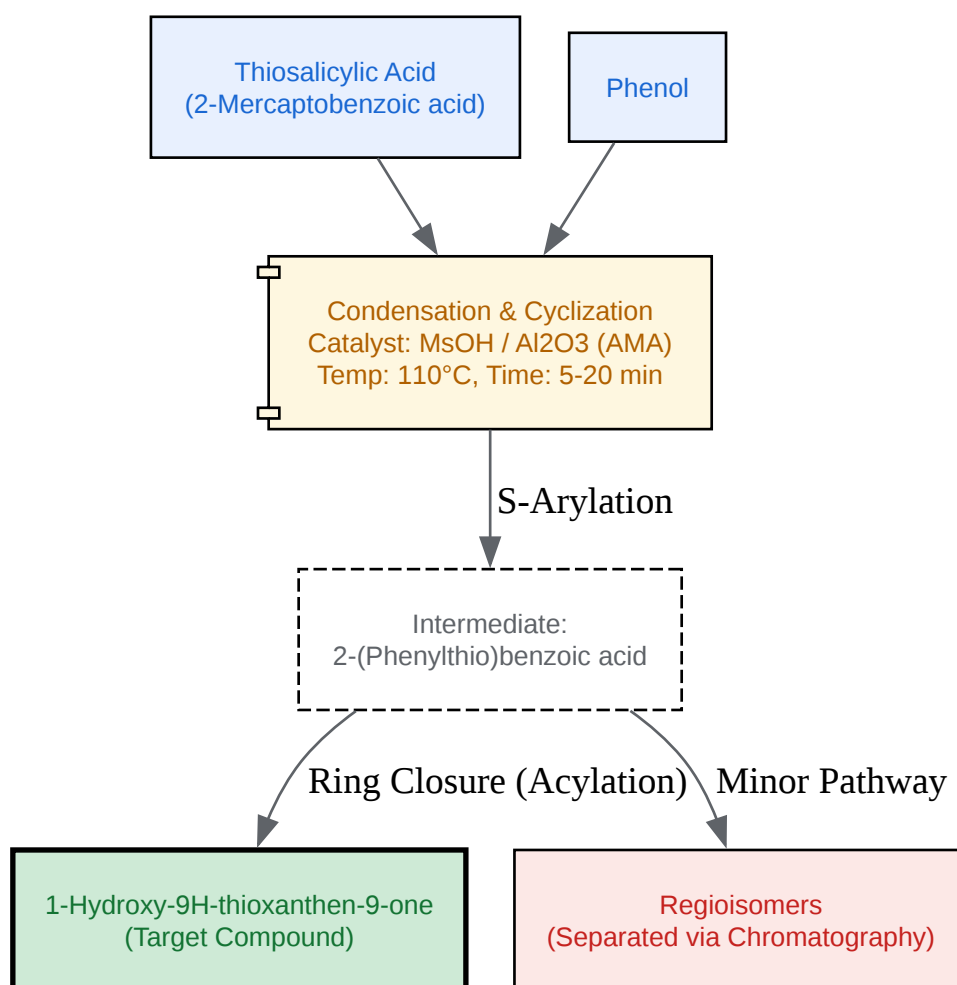
### Synthetic Pathway (Thiosalicylic Acid Route)

This route utilizes a Friedel-Crafts-type acylation followed by cyclization. While traditional methods use concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), modern "green" protocols employ Methanesulfonic acid (MsOH) and Alumina (Al<sub>2</sub>O<sub>3</sub>) to improve yield and reduce waste.

Protocol (Optimized AMA Method):

- Reagents: Thiosalicylic acid (1.0 eq), Phenol (1.0 eq), Methanesulfonic acid (MsOH), Acidic Alumina (Al<sub>2</sub>O<sub>3</sub>).<sup>[4]</sup>

- Procedure:
  - Mix MsOH (1 mL) and Al<sub>2</sub>O<sub>3</sub> (300 mg) to form the AMA catalyst.
  - Add Thiosalicylic acid (1 mmol) and Phenol (1 mmol).
  - Heat the mixture at 110°C for 5–20 minutes.
  - Workup: Quench with water, extract with ethyl acetate, wash with NaHCO<sub>3</sub> (to remove unreacted acid), and dry.[4]
  - Purification: Recrystallization or column chromatography (Silica gel, Acetone/Hexane).
- Yield: ~60-70% regioselective formation.[4]



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Figure 2: Synthetic pathway via thiosalicylic acid condensation using AMA catalyst.

## Applications in Photochemistry & Medicine[6]

### Type II Photoinitiator Mechanism

Thioxanthenes are premier Type II photoinitiators used in UV-curing technologies (inks, coatings). They function by absorbing light to reach an excited triplet state, which then abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate initiating radicals.

- Spectral Advantage: The 1-hydroxy substituent shifts absorption into the near-visible region (~405 nm), making it compatible with modern UV-LED curing systems (385–405 nm).
- Mechanism:
  - Excitation:
  - ISC:  
(Intersystem Crossing)
  - H-Abstraction:
  - Initiation: The  
-amino radical (  
) initiates polymerization.

### Medicinal Chemistry (Antitumor & Antimalarial)

The planar tricyclic core allows 1-hydroxythioxanthone to act as a DNA intercalator and enzyme inhibitor.

- Antimalarial: Exhibits inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[5] Halogenated derivatives (e.g., 4-chloro-1-hydroxythioxanthone) show enhanced binding affinity via halogen bonding and hydrophobic interactions.

- Antitumor: Acts as a scaffold for developing inhibitors of Epidermal Growth Factor Receptor (EGFR). The 1-OH group is critical for H-bonding with residues (e.g., Met769) within the ATP-binding pocket of kinases.

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